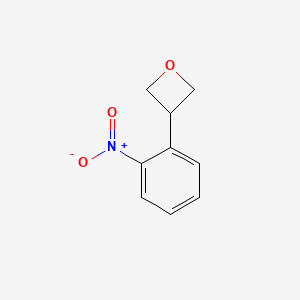

3-(2-Nitrophenyl)oxetane

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

189572-00-7 |

|---|---|

Formule moléculaire |

C9H9NO3 |

Poids moléculaire |

179.17 g/mol |

Nom IUPAC |

3-(2-nitrophenyl)oxetane |

InChI |

InChI=1S/C9H9NO3/c11-10(12)9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7H,5-6H2 |

Clé InChI |

GCGSVEGHJAVUGU-UHFFFAOYSA-N |

SMILES canonique |

C1C(CO1)C2=CC=CC=C2[N+](=O)[O-] |

Origine du produit |

United States |

Mechanistic Investigations of 3 2 Nitrophenyl Oxetane Reactivity

Ring-Opening Reactions of 3-(2-Nitrophenyl)oxetane

The strained four-membered ether ring of this compound is the primary site of its reactivity, readily undergoing cleavage under various conditions to yield functionalized propane (B168953) derivatives. The nature of the reagents and catalysts employed dictates the specific mechanistic pathway, kinetics, and product selectivity of these ring-opening processes.

Acid-Mediated Ring Opening Mechanisms.rsc.orglookchem.com

Brønsted acids are effective promoters for the ring-opening of oxetanes. researchgate.net The initial step typically involves the protonation of the ether oxygen, which activates the ring for subsequent nucleophilic attack. For this compound, studies with nitric acid reveal a distinct mechanism significantly accelerated by the neighboring nitro group. rsc.orglookchem.com

The reaction of this compound with nitric acid in a solvent like dichloromethane (B109758) results in the quantitative conversion to 2-(2-nitrophenyl)propane-1,3-diol (B15483393) dinitrate. lookchem.com Unlike the ring-opening of other 3-substituted oxetanes, which are generally second order in nitric acid, the reaction of this compound displays a lower order dependence on the nitric acid concentration. rsc.orglookchem.com

This kinetic behavior is a strong indicator of a modified reaction pathway. The reaction rate for this compound is markedly faster than that of its isomer, 3-(4-nitrophenyl)oxetane (B3187977). For instance, in 1 mol dm⁻³ nitric acid, the ring-opening of the ortho-nitro isomer is approximately 200 times faster than the para-nitro isomer, a difference too significant to be attributed solely to standard polar or steric effects. lookchem.com

| Compound | Relative Rate of Ring Opening | Kinetic Order in [HNO₃] | Primary Product |

|---|---|---|---|

| This compound | ~200 | Lower than 2 | 2-(2-Nitrophenyl)propane-1,3-diol dinitrate |

| 3-(4-Nitrophenyl)oxetane | 1 | ~2 | 2-(4-Nitrophenyl)propane-1,3-diol dinitrate |

The accelerated rate and lower kinetic order observed for this compound provide compelling evidence for intramolecular catalysis by the ortho-nitro group. rsc.orglookchem.com A proposed mechanism involves intramolecular nucleophilic participation where one of the oxygen atoms of the nitro group attacks the oxetane (B1205548) ring. lookchem.comsmolecule.com This anchimeric assistance facilitates the ring-opening step, bypassing the higher-order dependence on external nucleophiles (like the nitrate (B79036) ion from nitric acid) that is characteristic of other oxetanes. This special mechanism accounts for the dramatically enhanced reactivity of the ortho-isomer compared to the para-isomer, where the nitro group is too distant to participate intramolecularly. lookchem.com

Reactivity with Dinitrogen Pentoxide: Pathways and Selectivity.rsc.orgrsc.org

Dinitrogen pentoxide (N₂O₅) is a potent nitrating agent and also effectively promotes the ring-opening of oxetanes to yield dinitrates. rsc.orgwikipedia.org The reaction of 3-phenyloxetane (B185876) with N₂O₅ in dichloromethane provides insight into the reactivity of the this compound intermediate. The process begins with a very rapid aromatic nitration of 3-phenyloxetane, yielding a mixture of this compound (ortho-isomer, ~10%) and 3-(4-nitrophenyl)oxetane (para-isomer, ~90%). rsc.org

| Reaction Step | Intermediate/Product | Yield/Ratio | Relative Rate of Subsequent Ring Opening |

|---|---|---|---|

| Initial Aromatic Nitration | This compound | ~10% | Fast (25-50x) |

| 3-(4-Nitrophenyl)oxetane | ~90% | Slow (1x) | |

| Ring Opening | 2-Arylpropane-1,3-diol dinitrates | Quantitative | N/A |

Nucleophile-Induced Ring Opening Processes.lookchem.comresearchgate.netmagtech.com.cn

The ring-opening of oxetanes can be initiated by a wide array of nucleophiles. researchgate.netmagtech.com.cn In the absence of acid activation, strong nucleophiles typically attack one of the methylene (B1212753) carbons adjacent to the ether oxygen in an Sₙ2-type mechanism. magtech.com.cn For unsymmetrically substituted oxetanes, the attack generally occurs at the less sterically hindered carbon. magtech.com.cn

In the context of the acid-mediated reactions of this compound discussed previously, the nitrate ion (NO₃⁻), present in solutions of nitric acid or generated from dinitrogen pentoxide, acts as the external nucleophile. lookchem.com The reaction proceeds via nucleophilic attack on the protonated or otherwise activated oxetane complex. However, the defining feature for this compound is the intramolecular nucleophilic catalysis by the ortho-nitro group, which represents a specialized, anchimerically assisted pathway that precedes or competes favorably with the attack by external nucleophiles. lookchem.com

Lewis Acid Activation and Its Impact on Ring Opening.researchgate.netrsc.orgillinois.edu

Lewis acids are potent catalysts for oxetane ring-opening. researchgate.netillinois.edu They function by coordinating to the lone pair of electrons on the ring's oxygen atom. This coordination polarizes the C-O bonds and increases the electrophilicity of the ring carbons, making them more vulnerable to attack by even weak nucleophiles. researchgate.net

While specific studies detailing the reaction of this compound with common Lewis acids like Yb(OTf)₃ or In(OTf)₃ are not prevalent, the reaction with dinitrogen pentoxide can be viewed through the lens of Lewis acid activation. rsc.org Dinitrogen pentoxide can act as a source of the highly electrophilic nitronium ion (NO₂⁺), a powerful Lewis acid. rsc.orgwikipedia.org It is proposed that a molecule of N₂O₅ provides an incipient nitronium ion to the ether oxygen, activating the ring, while another molecule concertedly provides a nitrate ion for nucleophilic attack, leading to the formation of the dinitrate product. rsc.org This mode of activation is consistent with the general principle of Lewis acid catalysis in promoting the cleavage of the strained oxetane ring.

Intramolecular Transformations and Rearrangements Involving the Nitrophenyl Moiety

The reactivity of this compound is significantly influenced by the presence of the nitro group in the ortho position of the phenyl ring. This substituent is not a passive spectator; instead, it actively participates in the molecule's transformations through intramolecular interactions. A key example of this is observed during the ring-opening reaction of the oxetane in the presence of nitric acid.

Research has demonstrated that the ortho-nitro group provides intramolecular nucleophilic catalysis. rsc.orglookchem.com This catalytic effect accelerates the cleavage of the strained oxetane ring. A proposed mechanism suggests that the nitro group's oxygen atom acts as an internal nucleophile, assisting in the ring-opening process. rsc.orglookchem.com This intramolecular pathway is a special mechanism that is not available to isomers where the nitro group is in other positions, such as the para-position. rsc.orglookchem.com The participation of the nitrophenyl moiety leads to a dramatically different reactivity profile compared to other substituted oxetanes that lack such a group capable of intramolecular assistance. rsc.org

Evidence for this intramolecular catalysis comes from kinetic studies that compare the reaction rates of 3-(ortho-nitrophenyl)oxetane with its 3-(para-nitrophenyl)oxetane counterpart. The significant rate enhancement observed for the ortho-isomer cannot be attributed to simple polar or steric effects, pointing towards a distinct mechanistic pathway involving the neighboring nitro group. rsc.orglookchem.com This phenomenon highlights the crucial role of the substituent's position in dictating the chemical behavior and reaction pathways of the molecule.

Influence of Substituents on Oxetane Reactivity and Ring Strain

The reactivity of the oxetane ring is highly dependent on its substitution pattern, which affects both steric accessibility and the inherent strain of the four-membered ring. The strain energy of an unsubstituted oxetane is considerable, at approximately 107 kJ/mol (about 25.6 kcal/mol), which is a primary driver for its ring-opening reactions. utexas.edunih.gov

Substituents can modulate this reactivity in several ways:

Steric Hindrance: The stability of the oxetane ring is often dictated by its substitution. nih.gov For instance, 3,3-disubstituted oxetanes are generally more stable than other substitution patterns. nih.govnih.gov This increased stability is attributed to the substituents sterically blocking the path of external nucleophiles to the C–O σ* antibonding orbital, thereby hindering ring-opening reactions. nih.govresearchgate.net

Electronic Effects and Intramolecular Catalysis: The electronic nature and position of a substituent can have a profound impact. The case of this compound is a prime example, where the ortho-nitro group acts as an internal catalyst for ring-opening. rsc.orglookchem.com A comparison with 3-(4-nitrophenyl)oxetane reveals that the difference in reactivity is too large to be a simple polar or steric effect, underscoring the unique mechanism afforded by the ortho-substituent. rsc.orglookchem.com This demonstrates that while general rules about steric hindrance apply, specific intramolecular interactions can override them and dominate the reactivity profile.

Reaction Kinetics and Thermodynamic Considerations in Oxetane Transformations

The kinetics of reactions involving this compound provide quantitative insight into the mechanisms governing its reactivity. The high ring strain of oxetanes (approximately 107 kJ/mol) is a key thermodynamic factor that provides a driving force for ring-opening reactions. utexas.edunih.gov

In the specific case of ring-opening with nitric acid in dichloromethane, the kinetics for this compound are markedly different from those of other 3-substituted oxetanes. rsc.orglookchem.com While the ring-opening of compounds like 3-phenyloxetane and 3-(4-nitrophenyl)oxetane follows approximately second-order kinetics with respect to nitric acid, the reaction of this compound displays a lower order dependence on the nitric acid concentration. rsc.orglookchem.com

This kinetic anomaly is direct evidence for the intramolecular catalysis provided by the ortho-nitro group. rsc.orglookchem.com The intramolecular pathway is more efficient, leading to a significant rate acceleration. Studies show that the ring-opening of this compound is approximately 200 times faster than that of 3-(4-nitrophenyl)oxetane under comparable conditions (in 1 mol dm⁻³ nitric acid). rsc.orglookchem.com

The table below summarizes the kinetic data for the ring-opening reactions of different substituted oxetanes, highlighting the unique behavior of the ortho-nitro isomer.

This table illustrates the comparative kinetics based on data from studies on oxetane reactions with nitric acid. The rate of the 4-nitrophenyl isomer is set as the baseline (1) for comparison.

This kinetic evidence strongly supports a mechanistic model where the thermodynamics of relieving ring strain are coupled with a kinetically favorable intramolecular pathway, making the transformation of this compound exceptionally rapid compared to its isomers.

Advanced Organic Transformations and Synthetic Utility of 3 2 Nitrophenyl Oxetane

Cascade Reactions and Multicomponent Processes Incorporating 3-(2-Nitrophenyl)oxetane

Cascade reactions, where a sequence of intramolecular transformations occurs in a single synthetic operation, and multicomponent reactions (MCRs), which combine three or more reactants in one pot, represent highly efficient strategies for building molecular complexity. beilstein-journals.orgwikipedia.org While specific examples incorporating this compound are not extensively documented, its structure is well-suited for designing such processes.

A plausible and powerful cascade sequence involves the initial ring-opening of the oxetane (B1205548) followed by a reductive cyclization of the nitro group. This strategy leverages the reactivity of both key functionalities within the molecule. For instance, a nucleophilic attack on the oxetane ring would generate a 1,3-difunctional propane (B168953) skeleton, which, upon reduction of the ortho-nitro group to an aniline (B41778), could undergo spontaneous or catalyzed intramolecular cyclization to furnish a new heterocyclic system. This type of reductive cyclization cascade is a well-established method for synthesizing nitrogen-containing heterocycles from ortho-nitrophenyl precursors. chemrxiv.orgresearchgate.netresearchgate.net

The general approach for such a proposed cascade is outlined below:

Nucleophilic Ring-Opening: An appropriate nucleophile opens the oxetane ring, creating an intermediate that retains the 2-nitrophenyl moiety.

Nitro Group Reduction: In the same pot, a reducing agent (e.g., Fe/HCl, Zn/AcOH, or catalytic hydrogenation) converts the nitro group into an amino group. nih.gov

Intramolecular Cyclization: The newly formed amine attacks an electrophilic site within the molecule, generated from the initial ring-opening, to form a new heterocyclic ring.

This strategy could be adapted to multicomponent formats. For example, a four-component reaction involving an amino alcohol, formaldehyde, an alkyne, and 3-oxetanone (B52913) has been used to create complex spirocycles in a cascade fashion. mdpi.com A similar MCR could be envisioned for 3-aryl oxetanes, where the aromatic ring participates in the final bond-forming step.

Rearrangement Reactions of this compound Derivatives

The inherent ring strain of oxetanes makes them susceptible to rearrangement reactions, particularly in the presence of Lewis or Brønsted acids. beilstein-journals.org These reactions often proceed through ring-opened cationic intermediates that can undergo various structural reorganizations before forming a more stable product.

Lewis acid-catalyzed rearrangements are common for oxetanes. For instance, treatment of 2,2-disubstituted oxetanes with the Lewis superacid tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃ or alane Al(C₆F₅)₃ can induce a regioselective isomerization to yield homoallylic alcohols. uab.cat While this specific rearrangement applies to 2,2-disubstituted systems, it highlights the general principle of Lewis acid activation for C–O bond cleavage and subsequent rearrangement.

For this compound, acid catalysis would likely promote the formation of a secondary carbocation at the C3 position. The strong electron-withdrawing nature of the 2-nitrophenyl group would destabilize this intermediate, potentially favoring alternative pathways. A relevant analogy is the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, which proceeds via cleavage of the benzylic C–O bond to generate a stabilized carbocation, leading to the formation of complex oxalamide products. rsc.orgresearchgate.net A similar Lewis acid-promoted pathway for this compound could lead to novel rearranged products, driven by the formation of the most stable carbocationic intermediate. nih.gov

Table 1: Comparison of Conditions for Lewis Acid-Catalyzed Rearrangements of Strained Rings

| Starting Material | Lewis Acid | Product Type | Reference |

| 2-Aryl-2-methyloxetane | B(C₆F₅)₃ | Homoallylic alcohol | uab.cat |

| 2-Aryl-2-methyloxetane | Al(C₆F₅)₃ | Homoallylic alcohol | uab.cat |

| 3-(2-Nitrophenyl)oxirane-2-carboxamide | H₂SO₄ | N¹-(2-carboxyaryl)oxalamide | rsc.org |

| Vinylcyclopropenes | BF₃·OEt₂ | Naphthalene | nih.gov |

| Vinylcyclopropenes | Cu(OTf)₂ | Indene | nih.gov |

Regio- and Stereoselective Transformations of Oxetane Scaffolds

The regioselectivity of oxetane ring-opening is a critical aspect of its synthetic utility and is highly dependent on the reaction conditions and the substitution pattern of the ring. magtech.com.cnresearchgate.net The presence of the 2-nitrophenyl group at the C3 position exerts a significant electronic influence, directing the outcome of nucleophilic attack.

Generally, two main pathways are observed:

Under Acidic/Lewis Acidic Conditions: The reaction is controlled by electronic effects. The oxetane oxygen is first activated by protonation or coordination to a Lewis acid. The subsequent C–O bond cleavage occurs to form the most stable carbocationic intermediate. For this compound, cleavage would occur at the C2-O or C4-O bond, as the formation of a positive charge on the C3 carbon is strongly disfavored by the adjacent electron-withdrawing 2-nitrophenyl group. magtech.com.cnstackexchange.com Nucleophilic attack would then proceed at one of the methylene (B1212753) carbons (C2 or C4).

Under Basic/Neutral Conditions: With strong, hard nucleophiles, the reaction is typically governed by steric effects and proceeds via an Sₙ2 mechanism. magtech.com.cn The nucleophile will attack the least sterically hindered carbon atom, which in the case of this compound, would be either of the equivalent C2 or C4 positions, leading to a single regioisomeric product.

This predictable regioselectivity allows for the controlled installation of functional groups. Furthermore, asymmetric catalysis can be employed to achieve stereocontrol in these transformations. Chiral hydrogen-bond-donor catalysts have been successfully used for the highly enantioselective ring-opening of oxetanes, demonstrating that both Brønsted- and Lewis-acid-mediated pathways can be controlled simultaneously. nih.gov

Generation and Reactions of Oxetane Oxocarbenium Ions from Nitrophenyl Oxetanes

Ring-opening of oxetanes under acidic conditions proceeds through transition states or intermediates that have significant oxocarbenium ion character. nih.govresearchgate.net This process involves the activation of the ether oxygen by a Lewis or Brønsted acid, followed by cleavage of a C–O bond.

In the specific case of this compound, an interesting phenomenon has been observed. The reaction with nitric acid in dichloromethane (B109758) shows evidence of intramolecular catalysis by the ortho-nitro group. This suggests that the nitro group participates in the ring-opening step, likely by stabilizing the transition state through anchimeric assistance. This intramolecular participation can facilitate C–O bond cleavage and influence the reaction rate and outcome.

The formation of an oxocarbenium ion intermediate from this compound would involve the following steps:

Activation: The oxetane oxygen is protonated or coordinates to a Lewis acid.

Ring Opening: The C2-O or C4-O bond cleaves, generating a transient oxocarbenium-like species. The ortho-nitro group can play a crucial role in stabilizing the developing positive charge through space.

Nucleophilic Trapping: The intermediate is rapidly trapped by a nucleophile present in the reaction medium.

This pathway allows for the introduction of various nucleophiles, leading to diverse 1,3-disubstituted products.

Utilization in the Synthesis of Complex Heterocyclic Compounds

The combination of ring strain and the reactive nitro group makes this compound a valuable precursor for the synthesis of complex heterocyclic structures through either ring expansion or ring-opening/recyclization strategies.

Ring expansion reactions provide an efficient route to larger heterocyclic systems from smaller, strained rings. beilstein-journals.org A common method for the one-carbon expansion of oxetanes into tetrahydrofurans involves their reaction with diazo compounds, typically catalyzed by rhodium(II) or copper complexes. clausiuspress.com This reaction proceeds through the formation of an oxonium ylide intermediate, which then undergoes a organic-chemistry.orgacs.org- or acs.orgiipseries.org-sigmatropic rearrangement.

While this transformation has not been specifically reported for this compound, the methodology is general. The reaction of this compound with a rhodium(II)-azavinyl carbene, generated from a 1-sulfonyl-1,2,3-triazole, could foreseeably lead to the formation of a substituted 2-iminotetrahydrofuran. nih.gov Similarly, reaction with α-diazo sulfonium (B1226848) salts under rhodium catalysis offers another pathway for ring expansion. nih.govrsc.org The electronic nature of the 2-nitrophenyl substituent would likely influence the stability of the ylide intermediate and the regioselectivity of the rearrangement step.

Table 2: Catalysts and Conditions for Oxetane Ring Expansion

| Oxetane Substrate | Carbene Source | Catalyst | Product | Reference |

| General Oxetanes | Diazo compounds | NHC-Cu | 4-Substituted furans | clausiuspress.com |

| General Oxetanes | 1-Sulfonyl-1,2,3-triazoles | Rh₂(oct)₄ | Enaminones (via ring expansion) | nih.gov |

| Indenes (Olefin) | α-Diazo sulfonium salts | Rh₂(esp)₂ | Naphthalenes (via ring expansion) | nih.govrsc.org |

One of the most powerful applications of the 2-nitrophenyl group in synthesis is its use as a masked amino group for the construction of nitrogen heterocycles via reductive cyclization. nih.govnih.gov This strategy is directly applicable to derivatives of this compound.

The synthetic sequence involves two key steps:

Ring-Opening: The oxetane ring is first opened by a nucleophile to generate a stable acyclic intermediate. For example, reaction with the enolate of a β-ketoester would yield a 1,3-diol derivative precursor.

Reductive Heterocyclization: The nitro group of the resulting intermediate is then reduced to an amine, which subsequently undergoes intramolecular cyclization. This process is a cornerstone of quinoline (B57606) synthesis, known as the Friedländer annulation, where an ortho-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group. iipseries.org By analogy, the ring-opened product from this compound can be designed to contain the necessary functionality to cyclize into a quinoline, tetrahydroquinoline, or other related heterocyclic systems upon reduction. acs.orgnih.govresearchgate.netorganic-chemistry.org

For example, a hypothetical synthesis of a tetrahydroquinoline derivative is shown below. Ring-opening with a Grignard reagent, followed by oxidation, would yield a ketone. Subsequent reductive cyclization would furnish the final heterocyclic product. This approach transforms the simple oxetane precursor into a complex, fused heterocyclic system in a few efficient steps.

Cyclization Strategies with Nitrogen Nucleophiles

The ortho-positioning of the nitro group relative to the oxetane substituent in this compound makes it an ideal substrate for tandem reduction-cyclization reactions. This strategy hinges on the in situ generation of a nitrogen nucleophile (an aniline) via reduction of the nitro group, which then participates in an intramolecular cyclization.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, with numerous reagents capable of effecting this change. organic-chemistry.org The resulting aniline is a potent nucleophile. In the context of this compound, this newly formed amino group is perfectly positioned to attack the electrophilic carbons of the adjacent oxetane ring.

This intramolecular nucleophilic attack would result in the formation of a novel fused heterocyclic system, specifically a 2,3-dihydro-1,4-benzoxazepine derivative. However, the oxetane ring, while strained, often requires activation by a Brønsted or Lewis acid to facilitate ring-opening by a nucleophile. nih.govresearchgate.net Therefore, reductive conditions that are either acidic or can be followed by acid treatment are optimal for this transformation. The reaction proceeds via an initial reduction of the nitro group, followed by a proton- or Lewis acid-catalyzed intramolecular SN2-type ring-opening of the oxetane by the aniline nitrogen.

| Reducing Agent | Typical Conditions | Applicability to Cyclization | Reference |

| Fe / HCl | Acetic Acid or Ethanol/Water, Heat | Excellent; acidic conditions promote subsequent oxetane ring-opening. | organic-chemistry.org |

| SnCl₂ / HCl | Concentrated HCl, Ethanol | Excellent; provides a strongly acidic environment for the cyclization step. | organic-chemistry.org |

| H₂ / Pd-C | Methanol or Ethyl Acetate, Acid additive | Good; an acid co-reagent (e.g., AcOH) can be added to facilitate cyclization. | chemrxiv.org |

| Zn / AcOH | Acetic Acid, Heat | Excellent; the reaction medium is acidic, favoring the tandem process. | organic-chemistry.org |

This table summarizes common reagents for nitro group reduction that are compatible with or facilitate subsequent acid-catalyzed cyclization.

This reductive cyclization strategy represents a powerful method for rapidly assembling complex heterocyclic scaffolds from a simple starting material. The resulting dihydrobenzoxazepine core is a privileged structure in medicinal chemistry, making this transformation particularly valuable.

Spirocyclic Systems Incorporating the Oxetane Moiety

Spirocyclic systems, wherein two rings share a single atom, are of immense interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. The incorporation of an oxetane into a spirocyclic framework can enhance properties such as solubility and metabolic stability, making spiro-oxetanes desirable building blocks. nih.govnih.gov While this compound is not a direct precursor to spirocycles in the same way a ketone is, the combination of the oxetane and nitrophenyl motifs within a single spirocyclic structure is a known and valuable synthetic target.

A prominent example is the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the potent antibiotic drug candidate TBI-223. acs.orgresearchgate.net The synthesis of this class of compounds demonstrates the successful conjunction of an oxetane ring and a nitrophenyl group within a spiro architecture. The general approach often involves the reaction of a bifunctional amine with a precursor like 3,3-bis(bromomethyl)oxetane.

| Spirocycle Type | General Synthetic Method | Key Features | Reference |

| 2-Oxa-6-azaspiro[3.3]heptanes | Double alkylation of a primary amine/aniline with 3,3-bis(bromomethyl)oxetane. | Creates a spiro-fused oxetane and azetidine (B1206935) ring system. | researchgate.net |

| Spiro-oxetane Benzimidazoles | Oxidative cyclization of an acetanilide (B955) derived from a spirocyclic amino-oxetane. | Fuses a spiro-oxetane to a heterocyclic aromatic system. | nih.gov |

| Spiro-oxetane Steroids | Multi-step synthesis starting from steroidal ketones. | Introduces the spiro-oxetane moiety onto a complex natural product scaffold. | beilstein-journals.org |

This table outlines strategies for synthesizing spirocyclic systems that contain an oxetane moiety.

These examples highlight the synthetic accessibility and importance of spirocycles that merge the structural features of an oxetane and a substituted aromatic ring, such as the nitrophenyl group. The development of these structures underscores the value of the oxetane moiety in creating novel three-dimensional chemical matter for biological screening. nih.govresearchgate.net

Role as Versatile Building Blocks and Synthetic Intermediates

This compound is a quintessential example of a versatile building block, offering two distinct points for chemical modification: the nitro group and the oxetane ring. This bifunctionality allows for its use in a wide range of synthetic applications, from the introduction of simple oxetane-containing side chains to the construction of elaborate polycyclic systems. acs.orgnih.gov

The oxetane ring is recognized as a valuable "bioisostere" for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and aqueous solubility in drug candidates. nih.gov The ring can be retained as a stable motif or it can be opened by a variety of nucleophiles (e.g., amines, alcohols, organometallics) to introduce a γ-hydroxypropyl chain, providing a flexible linker. nih.govresearchgate.net

Simultaneously, the aromatic nitro group is one of the most versatile functional groups in organic synthesis. Its primary utility lies in its facile reduction to an aniline, which opens up a vast landscape of subsequent reactions, including diazotization, acylation, alkylation, and the formation of heterocyclic rings. organic-chemistry.org

The true synthetic power of this compound lies in the ability to perform sequential or tandem reactions involving both functional groups. As discussed previously (Section 4.5.3), a tandem reduction-cyclization sequence provides a rapid entry into complex fused heterocycles. This showcases its role as an advanced intermediate where one functional group transformation triggers a reaction at the second site.

| Functional Group | Potential Transformations | Synthetic Outcome |

| 2-Nitro Group | Reduction to aniline (e.g., with Fe/HCl, H₂/Pd) | Access to anilines for acylation, alkylation, diazotization, or intramolecular cyclization. organic-chemistry.org |

| Oxetane Ring | Acid-catalyzed ring-opening with nucleophiles (Nu⁻) | Introduction of a 3-(2-nitrophenyl)-3-hydroxypropyl chain with a terminal nucleophile. researchgate.net |

| Combined | Tandem Reduction / Intramolecular Cyclization | Rapid construction of fused heterocyclic systems (e.g., 2,3-dihydro-1,4-benzoxazepines). organic-chemistry.orgnih.gov |

This table details the distinct and combined synthetic utility of the functional groups present in this compound.

Computational and Theoretical Studies on 3 2 Nitrophenyl Oxetane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which apply quantum mechanics to chemical systems, are fundamental to determining the electronic structure of a molecule. wikipedia.orgarxiv.org These methods, often referred to as electronic structure calculations, use quantum mechanics to compute the wavefunctions of electrons in molecules, providing deep insights into molecular structure, energy, spectra, and reactivity. northwestern.edu

For 3-(2-Nitrophenyl)oxetane, solving the electronic Schrödinger equation, typically within the framework of Density Functional Theory (DFT) or other ab initio methods, allows for the characterization of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of chemical reactivity. The electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map would highlight the electron-rich regions, such as the oxygen atoms of the oxetane (B1205548) and nitro groups, and electron-deficient regions, providing a predictive model for intermolecular interactions and the initial steps of chemical reactions.

Conformational Analysis and Puckering Dynamics of the Oxetane Ring with Nitrophenyl Substitution

The four-membered oxetane ring is not planar. It adopts a "puckered" conformation to relieve some of the inherent ring strain. illinois.edu While unsubstituted oxetane has a small puckering angle, the introduction of substituents typically increases this angle due to greater eclipsing interactions. acs.orgutexas.edu

In this compound, the large 2-nitrophenyl group at the C3 position is expected to significantly influence the ring's conformation. A detailed conformational analysis, employing computational methods, would be necessary to determine the preferred three-dimensional structure. This analysis involves mapping the potential energy surface as a function of key dihedral angles, particularly those related to the ring puckering and the orientation of the nitrophenyl substituent. The steric hindrance imposed by the ortho-nitro group likely creates a high rotational barrier around the C-C bond connecting the ring and the phenyl group, leading to distinct, stable conformers. Molecular dynamics simulations can complement these static calculations by exploring the dynamic transitions between different puckered states of the oxetane ring. mdpi.com

Table 1: Comparison of Puckering Angles in Oxetane Rings

| Compound | Puckering Angle (°) | Method |

|---|---|---|

| Unsubstituted Oxetane | 8.7 | X-ray analysis (at 140 K) beilstein-journals.org |

| Substituted Oxetanes (General) | Typically >10 | General Observation illinois.eduacs.org |

This table illustrates the general effect of substitution on the planarity of the oxetane ring. The specific angle for this compound would require a dedicated computational study.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped. researchgate.net

The high ring strain of oxetanes makes them susceptible to ring-opening reactions, which are typically catalyzed by acids. beilstein-journals.orgmagtech.com.cn Theoretical studies on the ring-opening of this compound would focus on elucidating the step-by-step mechanism. Under acidic conditions, the reaction would likely begin with the protonation of the oxetane oxygen. Subsequently, the ring can open via a nucleophilic attack. Computational modeling can distinguish between different possible pathways, such as an SN2-like mechanism (attack at the less substituted carbon) or an SN1-like mechanism involving a more stable carbocation intermediate. The calculations would involve locating the transition state structures for each step and determining the corresponding activation energies, thereby predicting the most favorable reaction pathway.

A significant feature of this compound is the potential for the ortho-nitro group to participate in its reactions. There is kinetic evidence suggesting that the ring-opening of this specific compound involves intramolecular catalysis by the nitro group. researchgate.net

A computational analysis would provide a detailed molecular-level picture of this catalytic effect. Theoretical calculations could model a transition state where one of the oxygen atoms of the nitro group interacts with the oxetane ring. This interaction could involve the nitro group acting as an internal nucleophile or providing stabilization through hydrogen bonding in the transition state. By comparing the calculated activation energy of this intramolecularly catalyzed pathway with that of an uncatalyzed pathway (or a pathway representative of the para-substituted isomer, 3-(4-nitrophenyl)oxetane), the degree of catalytic rate enhancement could be quantified.

Spin-Orbit Coupling and Photophysical Processes in Nitrophenyl Oxetanes

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. nih.gov This interaction is crucial in photophysical processes, as it facilitates otherwise "forbidden" transitions between electronic states of different spin multiplicities, such as from a singlet state to a triplet state (intersystem crossing). scm.com

Nitroaromatic compounds are well-known for their complex photochemistry, which is heavily influenced by efficient intersystem crossing. In this compound, theoretical calculations of SOC would be essential to understand its behavior upon absorption of light. Computational methods can quantify the strength of the coupling between the lowest excited singlet state (S₁) and nearby triplet states (Tₙ). A large calculated SOC matrix element would imply a rapid and efficient population of the triplet state, which would then dictate the subsequent photochemical or photophysical decay pathways, such as phosphorescence or triplet-state reactivity. The presence of the nitro group, with its relatively heavy nitrogen and oxygen atoms, is expected to enhance the magnitude of SOC compared to a non-nitrated analogue. rsc.org

Molecular Dynamics Simulations for Conformational Insights

While quantum chemical calculations are excellent for determining the properties of static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and thermodynamic properties. mdpi.com

For this compound, MD simulations would be particularly useful for studying the flexibility of the molecule in a solvent environment. These simulations can model the puckering dynamics of the oxetane ring, showing how it flips between different conformations and how these motions are coupled to the rotation of the nitrophenyl group. By analyzing the simulation trajectory, one can identify the most populated conformational states, the energy barriers between them, and the characteristic timescales of conformational changes. This provides a more realistic picture of the molecule's structure and behavior in solution than static calculations alone.

Broader Contextual Applications of 3 2 Nitrophenyl Oxetane in Chemical Research

Development of Novel Building Blocks and Chemical Scaffolds

The development of novel building blocks is a cornerstone of modern medicinal chemistry and drug discovery, enabling the synthesis of molecules with improved physicochemical properties and biological activities. nih.govacs.org 3-Substituted oxetanes, in particular, have been recognized as valuable motifs. The oxetane (B1205548) ring can act as a non-classical isostere for more common functional groups like carbonyls and gem-dimethyl groups, often leading to enhanced aqueous solubility, metabolic stability, and a more favorable three-dimensional conformation of the parent molecule. nih.govacs.org

3-(2-Nitrophenyl)oxetane serves as a unique building block that introduces both the desirable properties of the oxetane ring and the specific steric and electronic features of the 2-nitrophenyl group. The synthesis of 3-aryloxetanes can be achieved through various synthetic routes, including the reaction of 1,3-diols or the functionalization of oxetan-3-one. mdpi.com The presence of the ortho-nitro group on the phenyl ring introduces a strong electron-withdrawing character and a defined steric hindrance, which can be exploited in the design of new chemical scaffolds. This substituent can influence the reactivity of the oxetane ring and provide a handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be used for a variety of coupling reactions.

The utility of oxetanes as building blocks is underscored by their increasing presence in drug discovery programs. nih.gov The incorporation of an oxetane moiety can lead to significant improvements in key drug-like properties as summarized in the table below.

| Property | Impact of Oxetane Incorporation |

| Solubility | Generally increases aqueous solubility. |

| Metabolic Stability | Can block sites of metabolism, leading to improved stability. |

| Lipophilicity (logP) | Tends to lower lipophilicity compared to carbocyclic analogs. |

| Acidity/Basicity (pKa) | Can modulate the pKa of nearby functional groups. |

| Conformation | Introduces a rigid, three-dimensional element. |

While specific data for this compound is limited, the general principles of oxetane chemistry suggest its potential as a valuable building block for creating novel chemical entities with tailored properties.

Strategies for Chemical Space Exploration with Oxetanes

Chemical space exploration is a critical aspect of identifying novel bioactive molecules. The use of unique and diverse building blocks is essential for expanding the accessible chemical space beyond traditional, often flat, aromatic structures. mdpi.com Oxetanes, with their inherent three-dimensionality, are well-suited for this purpose. nih.gov

The incorporation of this compound into molecular libraries can introduce significant structural and electronic diversity. The rigid, puckered nature of the oxetane ring, combined with the out-of-plane orientation of the 2-nitrophenyl group, can lead to scaffolds with well-defined three-dimensional shapes. This is particularly important for targeting complex biological macromolecules where shape complementarity is key to binding and activity.

Strategies for exploring chemical space with this compound could involve:

Scaffold Decoration: Using the this compound core and functionalizing either the aromatic ring or a functional handle on the oxetane itself to generate a library of analogs.

Fragment-Based Drug Discovery (FBDD): The relatively small size and unique vectoral projection of substituents from the this compound core make it an attractive fragment for FBDD campaigns.

Diversity-Oriented Synthesis (DOS): Employing the reactivity of the oxetane ring or the nitro group to generate a diverse set of molecular architectures from a common starting material.

The exploration of chemical space using oxetane-containing compounds is an active area of research, with a focus on creating novel molecular frameworks that are underrepresented in current screening collections. mdpi.com

Applications in Advanced Materials Science

While the primary focus of oxetane chemistry has been in the life sciences, the unique properties of these strained heterocycles also suggest potential applications in advanced materials science. The incorporation of polar, rigid moieties like this compound into polymers or other materials can influence their physical and chemical properties.

The presence of the nitroaromatic group in this compound is of particular interest. Nitroaromatic compounds are known for their electron-accepting properties and have been used in the development of materials with interesting optical and electronic properties. For example, the photophysical properties of nitrophenyl-substituted heterocycles have been studied in the context of nonlinear optics and as components of push-pull chromophores. nih.gov

Potential applications of this compound in materials science, while largely speculative at this point, could include:

Energetic Materials: The combination of a strained oxetane ring and a nitro group suggests potential as a component in energetic materials. Research on related compounds like 3-(nitromethylene)oxetane (B1440973) has explored their use as building blocks for energetic polymers.

Functional Polymers: Polymerization of oxetane-containing monomers can lead to polyethers with unique properties. The pendant 2-nitrophenyl group could be used to tune the refractive index, thermal stability, or chemical resistance of the resulting polymer.

Nonlinear Optical Materials: The push-pull electronic nature that could be achieved by modifying the 2-nitrophenyl group (e.g., by reducing the nitro group to a donor amine) could lead to materials with second-order nonlinear optical properties.

Further research is needed to explore these potential applications and to understand how the specific structure of this compound can be harnessed for the development of new materials.

Future Directions in this compound Research and Synthetic Utility

The future of research on this compound and its synthetic utility is likely to be driven by the need for novel, three-dimensional building blocks in drug discovery and the exploration of new areas of chemical science.

One key area for future investigation is the further exploration of the reactivity of the oxetane ring in this specific substitution pattern. A notable study has shown that the ring-opening of this compound with nitric acid exhibits evidence of intramolecular catalysis by the ortho-nitro group. researchgate.net This finding is significant as it suggests that the proximity of the nitro group can influence the reactivity of the oxetane ring, potentially leading to novel and selective transformations.

Future research directions could include:

Catalytic Ring-Opening Reactions: Developing new catalytic methods for the selective ring-opening of this compound to generate valuable difunctionalized intermediates. The intramolecular participation of the nitro group could be exploited to achieve unique reactivity and selectivity.

Photocatalysis and Radical Chemistry: Investigating the behavior of this compound under photocatalytic conditions or in radical reactions. The nitroaromatic moiety can be photochemically active, and the strained oxetane ring can participate in radical-mediated transformations.

Derivatization and Library Synthesis: Systematically exploring the derivatization of the 2-nitrophenyl group (e.g., reduction to the amine, nucleophilic aromatic substitution) to create a diverse library of building blocks for screening in biological assays.

Computational Studies: Employing computational methods to better understand the conformational preferences, electronic properties, and reactivity of this compound. nih.gov This could guide the design of new experiments and the prediction of the properties of molecules incorporating this scaffold.

The synthetic utility of this compound is intrinsically linked to its potential to provide access to novel chemical matter. As the demand for sp³-rich, three-dimensional molecules continues to grow in various fields of chemistry, the exploration of unique building blocks like this compound will undoubtedly intensify.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.